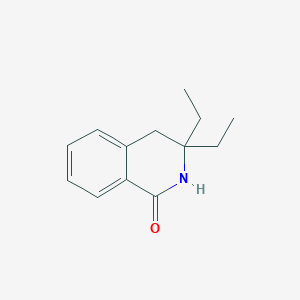3,3-diethyl-2,4-dihydroisoquinolin-1-one
CAS No.: 26278-66-0
Cat. No.: VC10943588
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26278-66-0 |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 3,3-diethyl-2,4-dihydroisoquinolin-1-one |
| Standard InChI | InChI=1S/C13H17NO/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(15)14-13/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
| Standard InChI Key | QQWIGIUAHJECSB-UHFFFAOYSA-N |
| SMILES | CCC1(CC2=CC=CC=C2C(=O)N1)CC |
| Canonical SMILES | CCC1(CC2=CC=CC=C2C(=O)N1)CC |
Introduction
Chemical Identity and Structural Features
The core structure of 3,3-diethyl-2,4-dihydroisoquinolin-1-one consists of a bicyclic framework merging a benzene ring with a partially saturated pyridine ring. Key features include:
-
Saturation: The 2,4-dihydro designation indicates hydrogenation at the 2 and 4 positions of the isoquinoline ring, reducing aromaticity and introducing conformational flexibility .
-
Substituents: Two ethyl groups at the 3-position introduce steric bulk and electron-donating effects, potentially influencing reactivity and binding interactions .
-
Ketone functionality: The 1-one group contributes polarity and hydrogen-bonding capacity, critical for molecular recognition in biological systems .
Comparative molecular weight calculations based on analogs such as 2-ethyl-6-methoxy-3,4-dihydro-1(2H)-isoquinolinone (MW: 205.25 g/mol) and 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one (MW: 223.27 g/mol) suggest an approximate molecular weight of 235.3 g/mol for 3,3-diethyl-2,4-dihydroisoquinolin-1-one (C₁₄H₁₇NO).
Synthetic Methodologies
Ugi Multicomponent Reaction
The one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via a sequential Ugi-4CR and nucleophilic substitution, as described by Pan et al. , provides a plausible route for synthesizing 3,3-diethyl derivatives. Key steps include:
-
Ugi condensation: Reacting sulfonium salts, arylglyoxals, primary amines, and isocyanides to form a linear intermediate.
-
Intramolecular cyclization: Base-mediated nucleophilic substitution (e.g., NEt₃) to generate the dihydroisoquinolinone core .
Introducing ethyl groups may require tailored amine or isocyanide components. For example, using diethylamine or ethyl-substituted isocyanides could direct ethyl incorporation at the 3-position.
Modified Castagnoli-Cushman Reaction
The synthesis of 3,4-dihydroisoquinoline-4-carboxamides via homophthalic anhydride and 1,3,5-triazinanes could be adapted by substituting triazinanes with ethyl-containing reagents. This method enables precise control over substituent placement, critical for introducing diethyl groups.
Physicochemical Properties
Predicted properties, inferred from analogs , include:
The diethyl groups enhance lipophilicity compared to methyl or methoxy analogs, potentially improving blood-brain barrier permeability .
Druglikeness and ADME Profile
Compared to Olaparib (MW: 434.5 g/mol; LogP: 1.9), the 3,3-diethyl derivative’s lower molecular weight (235.3 g/mol) and moderate LogP (~3.0) suggest improved druglikeness, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume